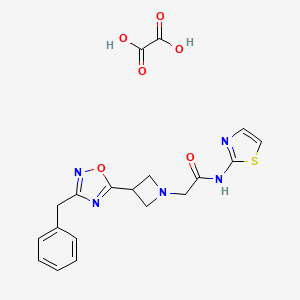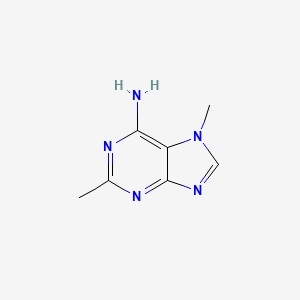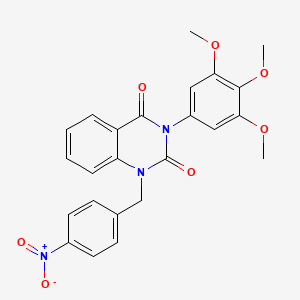![molecular formula C20H25N5O3S B2487111 ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2097914-52-6](/img/structure/B2487111.png)
ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature. This process yields various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, upon reaction under specific conditions. This methodology provides a framework for the synthesis of complex molecules, highlighting the adaptability and utility of these reactions in creating compounds with varying functionalities (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds showcases interesting behaviors in NMR spectra, indicating the presence of conformational changes within the molecule. This suggests the cyclopentenone moiety undergoes structural shifts, impacting the overall molecular configuration (Abe et al., 2010).
Chemical Reactions and Properties
Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into derivatives with aromatic amines or monosubstituted hydrazines produce compounds with varying substituents, demonstrating the compound's reactivity and potential for derivatization to obtain molecules with desired chemical properties (Albreht et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis Techniques
The compound's synthesis involves complex chemical reactions that lead to various derivatives with significant biological activities. For instance, a study highlighted the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcasing the methodological advancement in generating compounds with potential for further biological evaluation (T. Abe, A. Kakehi, H. Suga, Y. Okumura, Kennosuke Itoh, 2010). These methodologies are crucial for developing novel compounds with enhanced biological or pharmacological properties.
Biological Activities
Research has demonstrated the compound's derivatives exhibiting antimicrobial and antituberculosis activity. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promise in combating tuberculosis (V. U. Jeankumar et al., 2013). This study underscores the compound's potential in contributing to new treatments for infectious diseases.
Chemical Properties and Reactivity
The compound's chemical properties and reactivity have been extensively explored, leading to the development of derivatives with potential therapeutic applications. For example, microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities (Serap Başoğlu et al., 2013). These studies not only contribute to the understanding of the compound's chemical behavior but also open avenues for its application in developing antimicrobial agents.
Novel Derivatives and Their Potential
The exploration of novel derivatives, such as N-(pyrimidin-4-yl)thiazol-2-amine derivatives, has indicated their dual-action hypoglycemic agents that activate GK and PPARγ, showcasing the compound's versatility in addressing diverse health conditions (Huihui Song et al., 2011). This illustrates the broad spectrum of scientific research applications where the compound and its derivatives could play a crucial role.
Propiedades
IUPAC Name |
ethyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-28-19(27)17-12(2)21-20(29-17)22-18(26)13-7-9-25(10-8-13)16-11-14-5-4-6-15(14)23-24-16/h11,13H,3-10H2,1-2H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCUWTUPLSXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)
![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)
![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)